(R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a benzene ring substituted at the 2-methoxy and 5-chloro positions. The amine functional group is attached to a chiral carbon atom bearing three fluorine atoms, forming a 2,2,2-trifluoroethyl moiety. The full IUPAC name reflects this connectivity and stereochemistry:
- Root name : Ethane (two-carbon chain)
- Substituents :
- 5-Chloro-2-methoxyphenyl group at position 1
- Trifluoromethyl group (CF₃) and amine group (NH₂) at position 2
- Stereochemical descriptor : (R) configuration at the chiral center.
The structural representation (Figure 1) illustrates the planar benzene ring with methoxy (-OCH₃) and chloro (-Cl) groups at positions 2 and 5, respectively. The chiral carbon (C1) connects the aromatic ring to the trifluoromethyl group and the primary amine.
Table 1: Structural components of (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
| Component | Description |
|---|---|
| Aromatic ring | Benzene with -OCH₃ (position 2) and -Cl (position 5) substituents |
| Chiral center | Carbon atom bonded to NH₂, CF₃, and phenyl groups |
| Functional groups | Primary amine (-NH₂), trifluoromethyl (-CF₃), methoxy (-OCH₃), chloro (-Cl) |
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1213956-30-9 . Alternative designations include:
- (1R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanamine
- (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethylamine
- Benzenemethanamine, 5-chloro-2-methoxy-α-(trifluoromethyl)-, (αR)-
These synonyms emphasize its stereochemistry, substituent positions, and functional groups. The compound is also cataloged under supplier-specific codes (e.g., Labter Pharmatech , Amadis Chemical ) for commercial purposes.
Table 2: Key identifiers for (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1213956-30-9 |
| Molecular Formula | C₉H₉ClF₃NO |
| IUPAC Name | (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine |
Molecular Formula and Stereochemical Descriptors
The molecular formula C₉H₉ClF₃NO corresponds to a molar mass of 239.62 g/mol . Key features include:
- Chlorine atom : Contributes to molecular polarity and influences electronic properties.
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
- Methoxy group : Affects solubility and hydrogen-bonding capacity.
The (R) stereochemical descriptor specifies the absolute configuration at the chiral center. Using the Cahn-Ingold-Prelog priority rules:
- Highest priority : -NH₂ (amine group)
- Second priority : -C₆H₃Cl(OCH₃) (substituted phenyl group)
- Third priority : -CF₃ (trifluoromethyl group)
- Lowest priority : -CH₃ (implicit hydrogen)
The spatial arrangement of these groups results in the R configuration, critical for its biological activity and interaction with chiral environments.
Table 3: Stereochemical and molecular properties
| Property | Value |
|---|---|
| Molecular Weight | 239.62 g/mol |
| Chiral Centers | 1 (R configuration) |
| Hybridization | sp³ at chiral carbon |
| Electron-Withdrawing Groups | -Cl, -CF₃ (influence reactivity and electronic distribution) |
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
InChI Key |
GVZQHNJDFIICMS-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)[C@H](C(F)(F)F)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline, which can be obtained by the reduction of 4-chloro-1-methoxy-2-nitrobenzene.
Formation of the Chiral Center: The chiral center is introduced through a stereoselective reaction, often involving chiral catalysts or reagents to ensure the desired enantiomer is obtained.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has been studied for its potential use in drug development due to its structural features that may interact with biological targets effectively. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals.
Case Study: Antidepressant Activity
Research indicates that compounds similar to (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine have shown promise in treating depression and anxiety disorders by modulating neurotransmitter systems such as serotonin and norepinephrine . Further studies are required to ascertain the efficacy of this specific compound in clinical settings.
Material Science
The compound's unique chemical structure allows for exploration in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study: Polymer Synthesis
In experimental setups, (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial for developing materials used in high-performance environments .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is being explored due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Case Study: Pesticidal Activity
Initial studies have shown that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. The mechanism involves interference with the nervous system of the pests, leading to paralysis and death .
Comparison of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antidepressant effects | Preclinical studies ongoing |
| Material Science | Enhanced thermal/mechanical properties | Experimental validation |
| Agricultural Chemistry | Effective pest control | Initial efficacy studies |
Mechanism of Action
The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the trifluoromethyl group and the chiral center can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Positional Isomer: (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- Molecular Formula : C₈H₆ClF₄N .
- Structural Differences :
- Chlorine at 4-position and fluorine at 3-position on the phenyl ring.
- Absence of methoxy group.
- Implications :
- Reduced electron-donating capacity due to lack of OCH₃.
- Fluorine’s electronegativity may enhance stability but alter receptor interactions compared to the methoxy group.
Ethylamine-Guanidine Derivative: N-[2-(5-Chloro-2-methoxyphenyl)ethyl]-1-[(diaminomethylidene)amino]methanimidamide
- Molecular Formula : C₁₁H₁₆ClN₅O (derived from LCMS: [M+H]⁺ = 270.20) .
- Structural Differences :
- Extended ethylamine chain with a guanidine group.
- Increased basicity due to guanidine (pKa ~13).
- Implications :
- Enhanced solubility in acidic environments but reduced blood-brain barrier penetration compared to the trifluoroethylamine parent compound.
Pyridine-Based Analog: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- Molecular Formula : C₇H₇BrClF₃N₂ (CAS: EN300-26974864) .
- Structural Differences :
- Pyridine ring replaces benzene, introducing a nitrogen atom.
- Bromine at the 5-position (vs. chlorine in the target compound).
- Implications :
- Pyridine’s nitrogen enables hydrogen bonding and π-stacking interactions.
- Bromine’s larger atomic radius may sterically hinder binding in tight pockets.
Thiophene Derivative: 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine
- Molecular Formula: C₇H₉ClNOS (CAS: 1250927-84-4) .
- Structural Differences: Thiophene (sulfur-containing heterocycle) replaces benzene. Methoxy group retained but on a non-aromatic carbon.
- Implications :
- Thiophene’s sulfur participates in unique dipole interactions.
- Altered metabolic stability due to sulfur’s susceptibility to oxidation.
Physicochemical and Pharmacological Data Comparison
Key Findings and Implications
- Substituent Positioning : Chlorine at the 5-position (target) vs. 4-position () significantly alters electronic effects on the aromatic ring, impacting receptor binding.
- Ring System Diversity : Pyridine () and thiophene () analogs demonstrate how heterocycles modulate solubility and target engagement.
- Fluorine vs. Methoxy : The methoxy group in the target compound provides electron-donating resonance effects, contrasting with fluorine’s electron-withdrawing nature in analogs .
Biological Activity
(R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClF₃N₁O
- Molecular Weight : 239.62 g/mol
- CAS Number : 1213956-30-9
The compound features a trifluoroethylamine structure, characterized by the trifluoroethyl group (-CF₃) attached to an amine group. The presence of chloro and methoxy substituents on the aromatic ring contributes to its reactivity and potential biological interactions .
Biological Activity
The biological activity of (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has been investigated in various studies, focusing on its pharmacological properties and interaction profiles.
Pharmacodynamics
Research indicates that this compound may exhibit antiparasitic activity. For instance, structural analogs have shown improved potency against certain parasites when specific functional groups are introduced. The trifluoromethyl group is particularly noted for enhancing biological activity compared to other substituents .
Binding Affinity Studies
Binding affinity studies are crucial for understanding the pharmacodynamics of (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine. In silico modeling has been employed to predict interactions with various receptors or enzymes relevant to its therapeutic targets. The electron-withdrawing nature of the trifluoromethyl group may increase the compound's affinity for target sites by stabilizing transition states during binding .
Synthesis Methods
The synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be approached through several methods:
- Nucleophilic Substitution : Utilizing the trifluoroethylamine moiety for nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The chloro group allows for potential electrophilic aromatic substitution reactions.
- Functional Group Modifications : The methoxy group can stabilize intermediates formed during these reactions .
Case Study 1: Antiparasitic Activity
In a study exploring various analogs of (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine, it was found that compounds with similar structures exhibited varying degrees of antiparasitic activity. For example:
| Compound Name | EC₅₀ (μM) | Notes |
|---|---|---|
| Parent Compound | 0.010 | Benchmark for comparison |
| Analog A | 0.048 | Retained activity |
| Analog B | 0.177 | Significant decrease in activity |
This study highlighted how modifications in the chemical structure can impact biological efficacy .
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine in human liver microsomes. Results indicated:
| Compound | Human CL int (μL/min/mg) | Rat CL int (μL/min/10⁶ cells) |
|---|---|---|
| Original Compound | 42 | 36 |
| Modified Compound A | 58 | 80 |
| Modified Compound B | 23 | 19 |
These findings suggest that specific modifications can enhance metabolic stability while retaining biological activity .
Q & A
Q. What are the key considerations for synthesizing (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) or enzymatic methods. For example, 2,2,2-trifluoroethan-1-amine derivatives can be synthesized via reductive amination of substituted acetophenones with chiral auxiliaries . Key parameters include solvent polarity (e.g., THF or toluene), temperature control (0–25°C), and stoichiometric ratios of reducing agents (e.g., NaBH4 with chiral ligands). Post-synthesis, chiral HPLC or polarimetry is critical to verify enantiomeric excess (≥98%).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are essential for confirming substituent positions and fluorine coupling patterns. For instance, the methoxy group (-OCH) at the 2-position shows a singlet in NMR at ~3.8 ppm, while trifluoromethyl (-CF) groups exhibit distinct splitting in NMR .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration, critical for chiral validation.
Q. What purification strategies are effective for isolating this amine from reaction byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures are optimal due to the compound’s moderate solubility in polar solvents .
- Acid-Base Extraction : Leverage the amine’s basicity by protonation with HCl (forming a water-soluble hydrochloride salt) followed by neutralization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data between enantiomers?
- Methodological Answer :
- Comparative Binding Assays : Use radioligand displacement studies (e.g., with -labeled analogs) to measure affinity differences at target receptors. For example, the (R)-enantiomer may show higher selectivity for serotonin receptors compared to the (S)-form due to steric hindrance .
- Molecular Dynamics Simulations : Analyze docking poses and binding free energies to explain enantiomer-specific interactions.
- In Vivo Pharmacokinetics : Monitor metabolic stability (e.g., CYP450 enzyme assays) to address contradictions in bioavailability data .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization Challenges : The trifluoromethyl group induces conformational rigidity, often leading to twinned crystals or poor diffraction.
- Mitigation Strategies :
- Derivatization : Co-crystallize with heavy atoms (e.g., iodine via 2-chloro-1,3-dinitrobenzene derivatives ) to enhance phasing.
- Cryo-Cooling : Use liquid nitrogen to stabilize crystals during data collection.
- Software Tools : SHELXD/SHELXE for structure solution and Olex2 for refinement .
Q. How can researchers design experiments to probe the compound’s metabolic stability in biological systems?
- Methodological Answer :
- In Vitro Assays :
- Liver Microsomes : Incubate with NADPH cofactor to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites.
- Plasma Stability Tests : Monitor hydrolysis in human plasma (37°C, pH 7.4) over 24 hours.
- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways via scintillation counting .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent solvent purity (e.g., HPLC-grade DMSO), temperature (25°C), and agitation methods.
- Solid-State Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms that alter solubility .
- QSAR Modeling : Correlate solubility with computational descriptors (e.g., logP, polar surface area) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
